N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide is a synthetic organic compound that features a cyano group, a trimethoxyphenyl moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a reaction with a suitable cyanating agent to introduce the cyano group.
Coupling with Furan Derivative: The intermediate is then coupled with a furan derivative through a condensation reaction, often facilitated by a base such as sodium hydride.
Amidation: The final step involves the formation of the amide bond, typically using reagents like carbodiimides (e.g., EDCI) and catalysts to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion to amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitubulin agent, showing promise in inhibiting cancer cell growth.
Biological Studies: The compound’s ability to interact with biological targets like tubulin makes it a candidate for studying cell cycle effects and apoptosis.
Industrial Applications: Its unique structure allows for exploration in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: Another antitubulin agent with a similar mechanism of action.
Podophyllotoxin: A natural product that also targets tubulin.
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Uniqueness
N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide is unique due to its combination of a cyano group, a trimethoxyphenyl moiety, and a furan ring, which provides distinct chemical properties and potential for diverse applications .
Properties
IUPAC Name |
N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-22-15-9-12(10-16(23-2)18(15)24-3)14(11-19)20-17(21)7-6-13-5-4-8-25-13/h4-5,8-10,14H,6-7H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOVJPVDMJWDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C#N)NC(=O)CCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.